molecular formula C17H8BrClF3NO3 B11134645 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11134645
M. Wt: 446.6 g/mol
InChI Key: FDOJHLWVFOFQED-UHFFFAOYSA-N
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Description

6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a bromine atom, a chlorine atom, and a trifluoromethyl group, making it a highly functionalized molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, including halogenation, acylation, and amide formation. One common synthetic route is as follows:

    Halogenation: The starting material, a chromene derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Acylation: The brominated chromene is then subjected to Friedel-Crafts acylation using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group.

    Amide Formation: The acylated product is reacted with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (acidic conditions)

    Reduction: LiAlH4, NaBH4, ethanol (solvent)

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (DMSO, DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-6-methylphenyl N-(2-(trifluoromethyl)phenyl)carbamate
  • 2-bromo-4-chloro-6-methylphenyl N-(3-(trifluoromethyl)phenyl)carbamate

Uniqueness

Compared to similar compounds, 6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide stands out due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which may enhance its biological activity and chemical reactivity. The trifluoromethyl group also contributes to its unique physicochemical properties, such as increased lipophilicity and metabolic stability.

Properties

Molecular Formula

C17H8BrClF3NO3

Molecular Weight

446.6 g/mol

IUPAC Name

6-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H8BrClF3NO3/c18-10-2-4-14-8(5-10)6-11(16(25)26-14)15(24)23-13-7-9(17(20,21)22)1-3-12(13)19/h1-7H,(H,23,24)

InChI Key

FDOJHLWVFOFQED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl

Origin of Product

United States

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